molecular formula C30H44N2O9 B1282777 dihydro-herbimycin A CAS No. 91700-93-5

dihydro-herbimycin A

Katalognummer B1282777
CAS-Nummer: 91700-93-5
Molekulargewicht: 576.7 g/mol
InChI-Schlüssel: QANBQEQVJJKJTJ-BVXDHVRPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of dihydro-herbimycin A involves chemical modifications of herbimycin A . The hydrogen at the 19-position of herbimycin A is easily substituted by a nucleophile . For example, treatment of herbimycin A with pyridinium hydrobromide perbromide in a mixture of chloroform and methanol at -35°C gave 19-bromoherbimycin A and an unexpected product, 9,19-dibromo-7-decarbamoyl-7,8-O-carbonyl-8,9-dihydro-8-hydroxyherbimycin A .


Molecular Structure Analysis

The molecular structure of dihydro-herbimycin A is similar to that of herbimycin A . It has a cyclic ansamycin core attached to a benzene ring.


Physical And Chemical Properties Analysis

Dihydro-herbimycin A exhibits potent antioxidant activity. In the DPPH radical-scavenging assay, dihydro-herbimycin A exhibited more potent antioxidant activity (IC 50, 1.3 μM) than α-tocopherol (IC 50, 2.7 μM) that was used as a reference compound . In the lipid peroxidation assay, both herbimycin A and dihydro-herbimycin A demonstrated antioxidant activities of 61% and 72%, respectively, at 100 μg/ml .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Dihydro-herbimycin A has been identified as an antioxidant. It was found to be produced by a newly isolated Streptomyces sp. and demonstrated antioxidant activity in the culture filtrate during screening using 1,1-diphenyl-picrylhydrazyl (DPPH) and a lipid peroxidation assay .

Cytotoxicity Against Tumor Cells

Herbimycin A, which is closely related to dihydro-herbimycin A, possesses strong cytotoxicity against tumor cells due to its benzoquinone ansamycin structure . This suggests that dihydro-herbimycin A may also share this property and could be researched further for potential applications in cancer therapy.

Tyrosine Kinase Inhibition

Herbimycin A acts as a tyrosine kinase inhibitor and has been shown to impair hypercalcemia associated with squamous cancers which overexpress EGFR . Given the structural similarity, dihydro-herbimycin A might also serve as a tyrosine kinase inhibitor, offering a potential mechanism-based therapeutic approach for similar conditions.

Zukünftige Richtungen

Dihydro-herbimycin A might have the potential to be developed into a new therapeutic agent due to its potent antioxidant activity . Moreover, the association between DHODH, a key enzyme in the de novo pyrimidine synthesis pathway, and tumors has been discussed in recent years . This could provide significant evidence and potential strategies for utilizing DHODH as a potential target in preclinical and clinical cancer therapies .

Eigenschaften

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-20,22-dihydroxy-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28,33-34H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANBQEQVJJKJTJ-BVXDHVRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)/C)OC)OC(=O)N)\C)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dihydro-herbimycin A

CAS RN

91700-93-5
Record name (15R)-18,21-Didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-15-methoxy-11-O-methylgeldanamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91700-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dihydro-herbimycin A
Reactant of Route 2
Reactant of Route 2
dihydro-herbimycin A
Reactant of Route 3
Reactant of Route 3
dihydro-herbimycin A
Reactant of Route 4
dihydro-herbimycin A
Reactant of Route 5
dihydro-herbimycin A
Reactant of Route 6
dihydro-herbimycin A

Q & A

Q1: What can you tell us about the cytotoxic activity of dihydro-herbimycin A?

A1: The research paper primarily focuses on the structural characterization of herbimycin analogs, including dihydro-herbimycin A (specifically referred to as "antibiotic 5" in the abstract), using 1H-NMR spectroscopy []. While the study confirms strong cytotoxic activity of dihydro-herbimycin A against P-388 and KB lymphocytic leukemia cells, it doesn't delve into the specific mechanisms of action or downstream effects. Further research is needed to understand how dihydro-herbimycin A interacts with its target and elicits its cytotoxic effect.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.